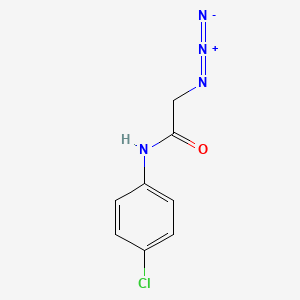

2-azido-N-(4-chlorophenyl)acetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-azido-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUMMXUAVORIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Azido N 4 Chlorophenyl Acetamide

Strategies for the Synthesis of 2-Halo-N-(4-chlorophenyl)acetamide Precursors

The synthesis of the crucial 2-halo-N-(4-chlorophenyl)acetamide intermediate is typically achieved in two sequential steps: the formation of the amide bond to create the N-(4-chlorophenyl)acetamide core, followed by the regioselective halogenation at the α-carbon of the acetyl group.

Acylation Reactions for the Formation of the N-(4-chlorophenyl)acetamide Core

The foundational step in the synthesis of the precursor is the acylation of 4-chloroaniline (B138754). This reaction forges the robust amide linkage that constitutes the backbone of the molecule. The most common and efficient method for this transformation is the reaction of 4-chloroaniline with an acylating agent such as chloroacetyl chloride. umass.edu

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product, N-(4-chlorophenyl)-2-chloroacetamide. The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct generated during the reaction. umass.edu The choice of solvent is also critical, with acetic acid being a commonly employed medium for this type of acylation. umass.edu

Alternative acylation strategies can also be employed, such as the use of chloroacetic anhydride. However, the high reactivity of chloroacetyl chloride often makes it the reagent of choice for this transformation. tandfonline.com

Table 1: Acylation Reaction for N-(4-chlorophenyl)acetamide Core Synthesis

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |

| 4-chloroaniline | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | N-(4-chlorophenyl)-2-chloroacetamide |

| 4-chloroaniline | Chloroacetic anhydride | Dichloromethane | Pyridine | N-(4-chlorophenyl)-2-chloroacetamide |

Regioselective Halogenation at the α-Carbon Position

With the N-(4-chlorophenyl)acetamide core established, the next critical step is the introduction of a halogen atom at the α-carbon position of the acetamide (B32628) moiety. This transformation yields the 2-halo-N-(4-chlorophenyl)acetamide precursor, primed for the subsequent azidation step.

For the synthesis of 2-chloro-N-(4-chlorophenyl)acetamide, the acylation of 4-chloroaniline with chloroacetyl chloride directly furnishes the desired α-halogenated precursor, as described in the previous section. This one-step process is highly efficient and is the preferred route.

However, if N-(4-chlorophenyl)acetamide is used as the starting material, a separate α-halogenation step is necessary. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed for the α-chlorination of acetamides. The reaction conditions, including the choice of solvent and the use of a radical initiator or a catalyst, must be carefully controlled to ensure regioselectivity and prevent halogenation of the aromatic ring. For instance, direct chlorination of acetoacetamides can be achieved using chlorine gas in a polar solvent in the presence of a Lewis acid to promote enolization. google.com

Similarly, α-bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. The reactivity of the α-position is enhanced by the adjacent carbonyl group, facilitating the halogenation at this specific site.

Nucleophilic Displacement for Azide (B81097) Introduction to 2-azido-N-(4-chlorophenyl)acetamide

The final step in the synthesis of this compound involves the nucleophilic displacement of the halide from the 2-halo-N-(4-chlorophenyl)acetamide precursor with an azide source, typically sodium azide (NaN₃). This SN2 reaction is a cornerstone of organic azide synthesis.

Optimization of Reaction Conditions for Efficient Azidation

The efficiency of the azidation reaction is highly dependent on several key parameters that must be carefully optimized to maximize the yield and purity of the final product.

Temperature and Reaction Time: The reaction is commonly performed under reflux conditions to provide the necessary activation energy for the nucleophilic attack. nih.gov The reaction time can vary, often ranging from several hours to a full day, and is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product. nih.gov

Stoichiometry: A slight excess of sodium azide is generally used to ensure the complete conversion of the halo-acetamide precursor. nih.gov A molar ratio of approximately 1.1 to 1.5 equivalents of sodium azide relative to the halo-acetamide is a common starting point for optimization. nih.gov

Influence of Solvent Systems and Ancillary Reagents on Conversion

The choice of solvent plays a crucial role in the outcome of the azidation reaction. The solvent must be able to dissolve both the organic substrate and the inorganic azide salt to a sufficient extent to facilitate the reaction.

Solvent Systems: A mixture of a protic solvent, such as ethanol (B145695), and water is frequently employed. nih.gov The water helps to dissolve the sodium azide, while the ethanol aids in dissolving the organic substrate. The ratio of the solvents can be adjusted to optimize the solubility of the reactants. Other polar aprotic solvents like dimethylformamide (DMF) can also be used and may enhance the nucleophilicity of the azide ion. researchgate.net The use of polar aprotic solvents can often lead to faster reaction rates compared to protic solvents. miami.edu

Ancillary Reagents: In some cases, the use of a phase-transfer catalyst (PTC) can be beneficial, particularly in biphasic solvent systems. phasetransfercatalysis.comnih.gov A PTC, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. phasetransfercatalysis.commdpi.com The choice of PTC must be made carefully, as some can be susceptible to reaction with the nucleophile. phasetransfercatalysis.com

Table 2: Optimization Parameters for Azidation Reaction

| Parameter | Condition | Rationale |

| Temperature | Reflux | Provides activation energy for SN2 reaction. |

| Reaction Time | 4-24 hours | Monitored by TLC for completion. |

| Stoichiometry (NaN₃) | 1.1 - 1.5 equivalents | Drives the reaction to completion. |

| Solvent System | Ethanol/Water, DMF | Balances solubility of organic and inorganic reactants. |

| Ancillary Reagents | Phase-Transfer Catalyst (optional) | Enhances reaction rate in biphasic systems. |

Analytical Techniques for Synthetic Verification and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to confirm the successful synthesis of this compound and to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of a related compound, 2-azido-N-(4-methylphenyl)acetamide, the methylene (B1212753) protons (CH₂) adjacent to the azide group typically appear as a singlet around 4.02 ppm. nih.gov The aromatic protons show characteristic splitting patterns in the aromatic region (around 6.9-7.1 ppm), and the amide proton (NH) appears as a singlet at a downfield chemical shift (around 10.05 ppm). nih.gov Similar patterns would be expected for this compound, with slight variations in chemical shifts due to the electronic effect of the chlorine atom.

In the ¹³C NMR spectrum of 2-azido-N-(4-methylphenyl)acetamide, the methylene carbon (CH₂) resonates around 51.18 ppm, and the carbonyl carbon (C=O) is observed at approximately 165.71 ppm. nih.gov The aromatic carbons exhibit signals in the range of 113-132 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group. The azide group (N₃) gives rise to a strong, sharp absorption band in the region of 2100-2160 cm⁻¹. nih.gov For 2-azido-N-(4-methylphenyl)acetamide, this peak is observed at 2109 cm⁻¹. nih.gov Other characteristic peaks include the N-H stretch of the amide at around 3254 cm⁻¹ and the C=O stretch of the amide at approximately 1660 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak corresponding to the mass of this compound would be expected. For a related compound, 2-azido-N-(4-methylphenyl)acetamide, the calculated m/z for the molecular ion is 190.21, with the found value being 190.1191. nih.gov

Purity Assessment: The purity of the synthesized compound is typically assessed by techniques such as Thin-Layer Chromatography (TLC), which is also used to monitor the progress of the reaction. nih.gov High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity. The melting point of the crystalline product is also a good indicator of its purity; a sharp melting point range suggests a high degree of purity.

Table 3: Key Analytical Data for Azido-Acetamide Derivatives

| Analytical Technique | Functional Group/Proton | Characteristic Signal (for analogous compounds) | Reference |

| ¹H NMR | Methylene (CH₂-N₃) | ~4.02 ppm (singlet) | nih.gov |

| Amide (NH) | ~10.05 ppm (singlet) | nih.gov | |

| Aromatic (Ar-H) | ~6.9-7.1 ppm (multiplet) | nih.gov | |

| ¹³C NMR | Methylene (CH₂-N₃) | ~51.18 ppm | nih.gov |

| Carbonyl (C=O) | ~165.71 ppm | nih.gov | |

| IR Spectroscopy | Azide (N₃) stretch | ~2109 cm⁻¹ (strong, sharp) | nih.gov |

| Amide (N-H) stretch | ~3254 cm⁻¹ | nih.gov | |

| Amide (C=O) stretch | ~1660 cm⁻¹ | nih.gov | |

| Mass Spectrometry | Molecular Ion (M⁺) | Calculated m/z for C₉H₁₀N₄O: 190.21 | nih.gov |

Spectroscopic Methods for Structural Elucidation

The confirmation of the structure of this compound relies heavily on spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups within the molecule. The most characteristic signal is a strong, sharp absorption peak for the azide group (–N₃), which is expected to appear around 2100 cm⁻¹. Other important absorptions include the N–H stretching of the amide group, typically observed near 3250 cm⁻¹, and the carbonyl (C=O) stretch of the amide, which appears around 1660 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. Due to the electron-withdrawing effect of the chlorine atom, the aromatic protons on the 4-chlorophenyl ring are expected to resonate at a downfield chemical shift, likely in the range of δ 7.3–7.5 ppm. The methylene protons (–CH₂–) adjacent to the azide group would appear as a singlet, and the amide proton (–NH–) would also be present as a singlet at a more downfield position.

¹³C NMR: The carbon NMR spectrum complements the proton NMR data by showing distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon, the methylene carbon, and the various carbons of the aromatic ring.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| IR Spectroscopy | Azide (–N₃) Stretch | ~2100 cm⁻¹ (strong, sharp) | |

| IR Spectroscopy | Amide (N–H) Stretch | ~3250 cm⁻¹ | |

| IR Spectroscopy | Amide (C=O) Stretch | ~1660 cm⁻¹ | nih.gov |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.3–7.5 ppm | |

| ¹H NMR | Methylene Protons (–CH₂–) | Specific singlet signal |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable for both monitoring the progress of the synthesis and for purifying the final product.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the conversion of the starting material, 2-chloro-N-(4-chlorophenyl)acetamide, into the desired azido (B1232118) product. nih.goviucr.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., dichloromethane-methanol), the disappearance of the starting material spot and the appearance of a new product spot can be tracked. nih.gov The difference in polarity between the chloro- and azido- compounds allows for their separation on the plate.

Purification: Once the reaction is complete, as indicated by TLC, the crude product must be purified. Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. For more challenging separations, column chromatography using a silica gel stationary phase would be the method of choice. The crude mixture is loaded onto the column and eluted with a solvent system of appropriate polarity, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Table 3: Chromatographic Methods and Parameters

| Technique | Purpose | Stationary Phase | Mobile Phase Example | Observation |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel G | Dichloromethane-Methanol (10:1) nih.gov | Disappearance of reactant spot and appearance of product spot. |

| Column Chromatography | Purification | Silica Gel | Gradient elution (e.g., Hexane/Ethyl Acetate) | Separation of components into fractions. |

Chemical Reactivity and Mechanistic Investigations of 2 Azido N 4 Chlorophenyl Acetamide

1,3-Dipolar Cycloaddition Reactions (Click Chemistry Paradigm)

The azide (B81097) functional group is a classic 1,3-dipole, enabling 2-azido-N-(4-chlorophenyl)acetamide to readily participate in 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes, forms the cornerstone of "click chemistry." Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. organic-chemistry.org The azide-alkyne cycloaddition is considered a premier example of a click reaction, providing a highly efficient method for forging covalent connections to form 1,2,3-triazole rings. wikipedia.orgyoutube.com

The reaction between an azide, such as this compound, and an alkyne yields a stable five-membered heterocyclic ring, a 1,2,3-triazole. youtube.com While the thermal, uncatalyzed version of this reaction requires high temperatures and often results in a mixture of products, catalyzed versions offer significant advantages in terms of reaction rate and selectivity. organic-chemistry.orgwikipedia.org These triazole products are notable for their stability, often due to their aromatic character. youtube.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful variant of the Huisgen cycloaddition. wikipedia.org This methodology allows for the reaction of terminal alkynes with azides like this compound to proceed under mild, often aqueous conditions, with a dramatic rate acceleration compared to the uncatalyzed reaction. organic-chemistry.org A key feature of CuAAC is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgnih.gov

The catalytic cycle can be initiated from various copper sources. While direct sources of copper(I) like cuprous bromide or iodide can be used, the reaction is often more efficient when Cu(I) is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, in the presence of a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org The use of ligands can further stabilize the copper(I) catalyst and enhance reaction efficiency. nih.gov

Table 1: Common Catalytic Systems for CuAAC

| Copper Source | Reducing Agent (if applicable) | Ligand (optional) | Solvent(s) |

|---|---|---|---|

| Cu(I) salts (e.g., CuI, CuBr) | None | N/A | Various organic solvents |

| CuSO₄·5H₂O | Sodium Ascorbate | Tris-(benzyltriazolylmethyl)amine (TBTA) | Water/alcohol mixtures, DMSO |

| [Cu(PPh₃)₂]NO₃ | None | Triphenylphosphine (B44618) (PPh₃) | Toluene, water, neat |

This table presents common catalytic systems used for CuAAC reactions. The specific conditions for reacting this compound would be analogous. beilstein-journals.orgnih.gov

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org This reaction is a cornerstone of bioorthogonal chemistry. SPAAC utilizes a strained cycloalkyne, where the ring strain provides the driving force for the reaction with an azide, such as this compound, without the need for a metal catalyst. wikipedia.orgmagtech.com.cn The reaction is highly efficient and proceeds rapidly under physiological conditions. nih.gov The reactivity of the cycloalkyne is key, with various designs aimed at maximizing reaction rates while maintaining stability. magtech.com.cn

Table 2: Representative Cycloalkynes Used in SPAAC

| Cycloalkyne Abbreviation | Full Name | Key Feature |

|---|---|---|

| DIFO | Difluorinated Cyclooctyne | Fluorine substitution enhances reactivity. nih.gov |

| DIBO | Dibenzocyclooctynol | Fused aromatic rings increase strain and reaction rate. nih.gov |

| BCN | Bicyclononyne | More stable than cyclooctynes but still offers competitive reactivity. magtech.com.cn |

This table lists representative strained alkynes that are suitable for reacting with azides like this compound in SPAAC applications.

Regioselectivity is a critical aspect of the azide-alkyne cycloaddition. The thermal, uncatalyzed Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgnih.gov In stark contrast, the copper(I)-catalyzed (CuAAC) reaction exhibits remarkable control, exclusively yielding the 1,4-disubstituted product. nih.gov This high regioselectivity is a major advantage of the CuAAC method. For cycloadditions involving alkynes, which are prochiral, no new stereocenters are generated in the resulting triazole ring, simplifying the product outcome. youtube.com

The outcome and regioselectivity of the azide-alkyne cycloaddition are governed by a combination of electronic and steric factors.

Steric Effects: Steric hindrance can influence the rate of reaction and, in some cases, the regioselectivity. For azides attached to sterically demanding groups, the accessibility of the azide can affect its reaction with the alkyne. In cases like 2,4,6-triazido-3,5-dichloropyridine, the reactivity of the different azide groups is influenced by their position on the ring, with cycloaddition occurring preferentially at less sterically hindered positions under certain conditions. rsc.org

Table 3: Summary of Factors Influencing Regioselectivity

| Factor | Uncatalyzed (Thermal) Cycloaddition | Copper-Catalyzed (CuAAC) Cycloaddition |

|---|---|---|

| Primary Control | Frontier Molecular Orbital (FMO) energies | Stepwise, copper-mediated mechanism |

| Typical Outcome | Mixture of 1,4- and 1,5-regioisomers wikipedia.org | Exclusively 1,4-regioisomer nih.gov |

| Influence of Substituents | Electronic nature of both azide and alkyne substituents determines the relative energies of FMOs. | The reaction is highly reliable across a wide range of functional groups. beilstein-journals.org |

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanism of the azide-alkyne cycloaddition.

For the uncatalyzed Huisgen cycloaddition, calculations confirm a concerted, pericyclic mechanism with a high activation energy barrier, which accounts for the slow reaction rates observed experimentally. organic-chemistry.org

For the CuAAC reaction, computational analyses have been crucial in dismissing an initial hypothesis of a concerted cycloaddition within a copper complex. Instead, these studies strongly support a stepwise mechanism. nih.govacs.org The key steps elucidated by DFT calculations include:

Formation of a copper(I) acetylide species. acs.org The copper ion significantly lowers the pKa of the terminal alkyne proton, facilitating this step. wikipedia.org

Coordination of the azide to the copper acetylide complex.

A key C-N bond-forming step between the nucleophilic carbon of the acetylide and the terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate. nih.gov

Ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. acs.org

These computational models show that the stepwise, copper-mediated pathway has a significantly lower activation energy than the uncatalyzed concerted pathway, explaining the massive rate acceleration observed in CuAAC reactions. acs.org DFT analyses on related azido-acetamide compounds have also been used to predict the regioselectivity of the cycloaddition by analyzing the energies of the different possible transition states. growingscience.com

Regioselectivity and Stereochemical Control in Triazole Annulation

Other Azide-Mediated Transformational Pathways

The azide group is a versatile functional group known for its ability to undergo a variety of transformations, most notably reduction to amines and decomposition to form highly reactive nitrene intermediates.

The conversion of the azido (B1232118) group in this compound to its corresponding amine, 2-amino-N-(4-chlorophenyl)acetamide, is a synthetically important transformation. This reduction can be achieved through several methods, with catalytic hydrogenation and the Staudinger reaction being the most prominent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. thieme-connect.de The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate. While effective, care must be taken as many conventional hydrogenation catalysts are highly active and can simultaneously reduce other functional groups that may be present in the molecule. thieme-connect.de For instance, under certain conditions, the chloro substituent on the phenyl ring could be susceptible to hydrogenolysis. However, specific catalysts have been developed to achieve chemoselective reduction of the azide group. thieme-connect.de Transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a milder and often more selective alternative to using hydrogen gas directly. academie-sciences.fracademie-sciences.fr

Staudinger Reaction: The Staudinger reaction provides a mild and highly selective method for reducing azides to amines, thus avoiding the harsh conditions of some hydrogenation methods. wikipedia.orgorganicchemistrytutor.com The reaction proceeds in two steps: the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate, followed by hydrolysis to yield the primary amine and a phosphine oxide byproduct. wikipedia.org The formation of the stable nitrogen molecule (N₂) provides a strong thermodynamic driving force for the initial step. organicchemistrytutor.comyoutube.com This method is particularly advantageous when the molecule contains other reducible functional groups, such as double bonds, that would not be stable under catalytic hydrogenation conditions. organicchemistrytutor.com

| Method | Reagents | Key Advantages | Potential Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, etc. | High efficiency, readily available catalysts. | Potential for over-reduction of other functional groups (e.g., dehalogenation). thieme-connect.de |

| Transfer Hydrogenation | Ammonium formate, catalyst (e.g., Ru complex). academie-sciences.fracademie-sciences.fr | Milder conditions, often more chemoselective. academie-sciences.fr | Catalyst choice is crucial for selectivity. |

| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by H₂O. wikipedia.org | Very mild and highly chemoselective. wikipedia.orgorganicchemistrytutor.com | Stoichiometric amounts of phosphine are required, generating a phosphine oxide byproduct. wikipedia.org |

Upon heating (thermolysis) or irradiation with light (photolysis), organic azides like this compound can decompose to release a molecule of nitrogen gas (N₂) and generate a highly reactive nitrene intermediate. rsc.orgresearchgate.net This nitrene is a neutral, monovalent nitrogen species that is highly electrophilic and can undergo a variety of subsequent reactions.

The initial decomposition step, the extrusion of N₂, is the rate-determining step in the thermal decomposition of azides. rsc.orgrsc.orgresearchgate.net The decomposition can proceed through either a spin-allowed pathway to form a singlet nitrene or a spin-forbidden pathway to yield a triplet nitrene. rsc.orgresearchgate.net The singlet nitrene is typically formed in photochemical reactions. rsc.org

Once formed, the nitrene intermediate can undergo several characteristic reactions, including:

Insertion: The nitrene can insert into C-H bonds.

Addition: It can add to double bonds to form aziridines.

Rearrangement: The nitrene can undergo rearrangement, for instance, a Curtius-type rearrangement if an adjacent carbonyl group is present.

The specific pathway taken by the nitrene generated from this compound would depend on the reaction conditions and the surrounding molecular environment.

Reactivity Profiles of the Acetamide (B32628) and Chlorophenyl Moieties

The amide bond in the acetamide moiety of this compound is generally stable but can be hydrolyzed under either acidic or basic conditions to yield 2-azidoacetic acid and 4-chloroaniline (B138754).

The rate of hydrolysis is influenced by the electronic nature of the substituents on the N-aryl group. The electron-withdrawing nature of the chlorine atom on the phenyl ring can affect the electron density at the amide nitrogen and carbonyl carbon, thereby influencing the susceptibility of the amide bond to nucleophilic attack by water or hydroxide (B78521) ions. In strongly acidic conditions, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

The 4-chlorophenyl group in this compound can participate in reactions characteristic of aryl halides. The chlorine atom, being a halogen, is a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. However, due to the presence of the activating acetamido group, which is an ortho, para-director, electrophilic substitution reactions are possible.

A key reaction of aryl halides is nucleophilic aromatic substitution (SNAr) . youtube.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). youtube.comyoutube.com The acetamido group, while activating for electrophilic substitution, is not a strong enough electron-withdrawing group to facilitate SNAr under standard conditions. Therefore, displacing the chlorine atom with a nucleophile would likely require harsh reaction conditions or the use of a transition metal catalyst.

| Functional Moiety | Reaction Type | Key Reagents/Conditions | Primary Product(s) |

|---|---|---|---|

| Azide | Reduction | H₂/Pd/C, PPh₃/H₂O wikipedia.org | 2-amino-N-(4-chlorophenyl)acetamide |

| Decomposition | Heat (thermolysis) or light (photolysis) rsc.orgresearchgate.net | Nitrene intermediate + N₂ | |

| Acetamide | Hydrolysis | Acid or base | 2-azidoacetic acid and 4-chloroaniline |

| Chlorophenyl | Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions/catalyst youtube.com | Substituted phenyl derivative |

Applications in Chemical Biology and Medicinal Chemistry Research

Strategic Utility as a Versatile Chemical Building Block

2-azido-N-(4-chlorophenyl)acetamide serves as a highly adaptable starting material in organic synthesis. The azide (B81097) functional group is a key reactive center, allowing for a variety of chemical transformations. These include:

Substitution Reactions: The azide group can be replaced by other functional groups, enabling the introduction of diverse chemical entities into the molecular structure.

Reduction Reactions: The azide can be readily reduced to an amine, providing a pathway to a different class of compounds with distinct chemical properties.

Cycloaddition Reactions: The azide group is particularly well-suited for participating in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazole rings.

The presence of the 4-chlorophenyl group also influences the reactivity of the molecule. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the azide group, making it a more effective partner in the construction of complex, biologically active heterocyclic systems.

Precursor for the Synthesis of Biologically Relevant Heterocyclic Scaffolds

A primary application of this compound is its use as a precursor for synthesizing various heterocyclic compounds. These cyclic structures are of significant interest in medicinal chemistry due to their prevalence in the structures of many approved drugs and biologically active natural products. researchgate.net

Construction of Triazole-Based Molecular Architectures

The azide functionality of this compound makes it an ideal substrate for the synthesis of triazoles. The "click" reaction, a copper-catalyzed or uncatalyzed [3+2] cycloaddition between an azide and an alkyne, provides a straightforward and high-yielding method for constructing 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazole rings. mdpi.comfrontiersin.org This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Triazolines)

Beyond triazoles, the azide group in this compound can be utilized to synthesize other important nitrogen-containing heterocycles. Azides are known to be valuable intermediates in the preparation of tetrazoles and triazolines. nih.gov

The synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide with a nitrile. researchgate.net This method is one of the most effective ways to produce tetrazole derivatives, which are recognized as bioisosteric analogs of carboxylic acids and cis-amide groups. researchgate.net Their metabolic stability and favorable physicochemical properties make them attractive scaffolds for the design of new pharmaceuticals. researchgate.net

Exploration in Rational Drug Design and Discovery Programs

The structural features of this compound and its derivatives have led to their exploration in rational drug design and discovery programs. researchgate.netijcce.ac.ir

Design and Synthesis of Novel Pharmacophore Entities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The combination of the 4-chlorophenyl ring, the acetamide (B32628) linker, and the versatile azide group in this compound provides a template for the design and synthesis of novel pharmacophores.

By reacting the azide with various alkynes or other suitable partners, a diverse library of compounds can be generated. mdpi.com This diversity is crucial in the early stages of drug discovery, where the goal is to identify "hit" compounds that show activity against a particular biological target. The 4-chlorophenyl group is a common feature in many known drugs, and its presence can contribute to favorable binding interactions.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org They are essential tools in chemical biology for understanding protein function and cellular processes. The azide group in this compound makes it a suitable candidate for the development of chemical probes. mskcc.org

For example, the azide can be used in "click" chemistry reactions to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. mskcc.org These tagged molecules can then be used to visualize the localization of a target protein within a cell, to identify binding partners through pull-down assays, or to quantify target engagement. Furthermore, radiolabeled versions of molecules derived from this scaffold can be developed for use in non-invasive imaging techniques like Positron Emission Tomography (PET), allowing for the in vivo monitoring of biological targets. nih.gov

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Structural Modifications of the 2-azido-N-(4-chlorophenyl)acetamide Framework

Variations of the Azido-Substituted Alkyl Chain

The 2-azidoacetyl group is a critical pharmacophore that offers significant potential for variation. The azide (B81097) moiety is a versatile functional group, known for its utility in bioorthogonal reactions like the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition. Modifications to this part of the molecule can influence reactivity, stability, and intermolecular interactions.

Key modifications could include:

Chain Length: Altering the length of the alkyl chain (e.g., from acetamide (B32628) to propanamide or butanamide) would change the spatial relationship between the azido (B1232118) group and the phenylamide portion of the molecule. This can impact how the molecule fits into a potential binding site.

Branching: Introducing alkyl substituents on the chain, for instance at the alpha-carbon, would create steric hindrance that could enhance selectivity for a biological target or alter the molecule's conformational preferences.

Azide Position: Moving the azide group to a different position on the alkyl chain would fundamentally change the electronic and steric profile.

Azide Replacement: Replacing the azido group with other functional groups of similar size or electronic character (bioisosteres) such as a thiol, amino, or cyano group would help to determine the specific contribution of the azide to the compound's activity.

Modifications to the N-(4-chlorophenyl) Moiety

The N-(4-chlorophenyl) group is a crucial element that profoundly influences the compound's properties through electronic and steric effects.

Influence of Substituent Position and Electronic Nature on the Phenyl Ring

The nature and position of the substituent on the phenyl ring are critical determinants of a compound's activity. The 4-chloro substituent on the parent molecule is an electron-withdrawing group with a specific steric profile. SAR studies on related N-arylacetamide series have consistently shown that both the electronic properties (electron-donating vs. electron-withdrawing) and the position (ortho, meta, or para) of the substituent dramatically affect biological outcomes. nih.govresearchgate.net

Positional Isomerism: Moving the chlorine atom from the para (4) position to the meta (3) or ortho (2) position would alter the molecule's dipole moment and shape, potentially affecting its binding orientation. Studies on similar scaffolds have shown that ortho and para substitutions can be more effective than meta substitutions. nih.gov For example, in some Schiff bases, meta- and para-methyl substituted derivatives showed greater biological activity than their ortho-substituted counterparts. researchgate.net

Electronic Effects: Replacing the chloro group with other substituents allows for a systematic probing of electronic effects.

Electron-Donating Groups (EDGs): Substituting with EDGs like methyl (CH₃), methoxy (B1213986) (OCH₃), or amino (NH₂) groups would increase the electron density of the phenyl ring, which could favor different types of intermolecular interactions.

The following interactive table illustrates the hypothetical effect of these modifications on a generic activity parameter, based on established principles for N-aryl compounds. nih.govnih.gov

| Substituent (X) | Position | Electronic Nature | Predicted Relative Activity |

| H | - | Neutral | Baseline |

| Cl | para (4) | Electron-Withdrawing | +++ |

| Cl | meta (3) | Electron-Withdrawing | ++ |

| Cl | ortho (2) | Electron-Withdrawing | +++ |

| F | para (4) | Electron-Withdrawing | +++ |

| NO₂ | para (4) | Strongly Electron-Withdrawing | ++++ |

| CH₃ | para (4) | Electron-Donating | ++ |

| OCH₃ | para (4) | Electron-Donating | + |

Alterations to the Amide Linkage and Backbone

The amide bond is a planar, rigid unit that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Its modification is a common strategy to improve metabolic stability, permeability, and binding affinity. nih.gov

N-Alkylation: Methylation of the amide nitrogen removes the hydrogen bond donor capability, which can decrease binding affinity if that interaction is crucial. However, it can also increase metabolic stability against proteases and improve membrane permeability by reducing the desolvation penalty. nih.gov

Thioamide: Replacing the carbonyl oxygen with sulfur to form a thioamide can reduce the hydrogen bond acceptor strength and increase lipophilicity, which has been shown to enhance membrane permeability and metabolic stability in some cases. nih.gov

Triazole: A 1,2,3-triazole ring can serve as a stable surrogate for the amide bond, mimicking its geometry and dipole moment while offering different hydrogen bonding patterns. whiterose.ac.uk

Backbone Extension/Contraction: Inserting or removing atoms in the backbone, for example, by using a homo-amino acid or a β-amino acid, would alter the spacing and orientation of the key functional groups.

The potential impact of these modifications is summarized in the interactive table below.

| Modification | Change in H-Bonding | Potential Effect on Stability | Potential Effect on Permeability |

| N-Methylation | Removes H-bond donor | Increased | Increased |

| Thioamide | Weakens H-bond acceptor | Increased | Increased |

| Triazole Replacement | New H-bond acceptor sites | Increased | Variable |

| Reverse Amide | Swaps H-bond donor/acceptor | Increased | Variable |

Correlation of Molecular Architecture with Chemical Reactivity Profiles

The molecular architecture of this compound dictates its chemical reactivity. The two primary reactive centers are the azido group and the amide bond.

The azido group is an electrophilic and weakly nucleophilic functional group. It is known for its ability to undergo 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." The reactivity of the azide is influenced by the electronic properties of the rest of the molecule. The electron-withdrawing nature of the adjacent carbonyl group and the N-(4-chlorophenyl) moiety can affect the energy levels of the azide's molecular orbitals, thereby modulating its reactivity in cycloadditions.

The amide bond's reactivity, particularly its susceptibility to hydrolysis, is also governed by the molecular structure. The electron-withdrawing 4-chlorophenyl group decreases the electron density on the amide nitrogen, making the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack. However, the planarity and resonance stabilization of the amide bond generally confer significant stability. researchgate.net Modifications that twist the amide bond out of planarity or introduce strong electronic perturbations can significantly alter its hydrolytic stability.

Design Principles for Enhanced Chemical and Biological Efficacy

Based on the SAR analysis, several design principles can be formulated to guide the synthesis of new analogues with potentially enhanced efficacy.

Optimize Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a powerful tool for tuning activity. Systematic exploration of electron-withdrawing and electron-donating groups at the ortho, meta, and para positions is essential. Studies on related structures suggest that strong electron-withdrawing groups at the para-position, such as nitro or trifluoromethyl, may be beneficial. nih.govnih.gov

Modulate the Amide Bond for Stability and Permeability: If the parent compound suffers from poor metabolic stability or low permeability, modification of the amide bond is a key strategy. N-methylation or replacement with a thioamide or triazole isostere are proven methods to address these liabilities. nih.govwhiterose.ac.uk

Fine-Tune Steric and Spatial Properties: The length and branching of the alkyl chain should be varied to optimize the spatial presentation of the azido and phenylamide moieties. This allows for better complementarity with a target binding site.

Leverage the Azido Group's Reactivity: The azido group can be used as a chemical handle for conjugation. Analogues can be designed for specific applications, such as creating probes or targeted molecules, by leveraging the azide's reactivity in bioorthogonal chemistry.

By methodically applying these principles, new analogues of this compound can be designed with tailored chemical reactivity and potentially superior biological efficacy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an essential method for investigating the reactivity of organic compounds. For 2-azido-N-(4-chlorophenyl)acetamide, DFT studies are crucial for elucidating the mechanisms of its characteristic reactions, most notably the 1,3-dipolar cycloaddition of the azide (B81097) group.

The 1,3-dipolar cycloaddition reaction is a cornerstone of the utility of azides in synthetic chemistry. DFT calculations are used to map the potential energy surface (PES) of this reaction, identifying transition states (TSs) and intermediates to construct a detailed energy profile.

Table 1: Representative Energy Data for an Analogous Azide Cycloaddition Reaction

| Parameter | Path A (kcal/mol) | Path B (kcal/mol) |

|---|---|---|

| Activation Energy (ΔE‡) | 23.09 | 31.23 |

| Reaction Energy (ΔEr) | -41.73 | -33.59 |

Data derived from analogous cycloaddition reactions to illustrate typical energy profiles. researchgate.net

A key feature of the 1,3-dipolar cycloaddition between an azide like this compound and an unsymmetrical alkyne is regioselectivity—the preferential formation of one constitutional isomer over another (e.g., 1,4-disubstituted vs. 1,5-disubstituted triazole).

DFT calculations, particularly through the analysis of local reactivity indices and transition state energies, are highly effective in predicting these outcomes. For the reaction of 2-azido-N-(4-diazenylphenyl)acetamide with a terminal alkyne, local reactivity indices predicted the formation of the 1,4-triazole isomer. researchgate.netgrowingscience.com This is because the reaction is controlled by the interaction between the most nucleophilic nitrogen atom of the azide and the most electrophilic carbon atom of the alkyne. researchgate.net However, further analysis of activation energies and thermochemical parameters can sometimes show that the 1,5-triazole isomer, while kinetically less favored, may be more stable under thermodynamic control. researchgate.netgrowingscience.com The stereochemistry of such reactions is also well-defined, with the concerted mechanism typically leading to a specific and predictable stereochemical outcome. growingscience.com

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various indices. These descriptors help to understand the electron flow and predict the behavior of reactants in a chemical reaction. mdpi.com

Global Reactivity Indices are calculated for the molecule as a whole. Key indices include chemical potential (μ), hardness (η), and the electrophilicity (ω) and nucleophilicity (N) indices. For reactions involving this compound, these indices would characterize the azide as the nucleophilic partner and its reaction partner (e.g., an alkyne) as the electrophile. researchgate.netnih.gov A study on 2-azido-N-(4-methylphenyl)acetamide confirmed that the molecule could act as a strong electrophile and/or a moderate nucleophile in polar organic reactions. researchgate.net

Table 2: Calculated Global Reactivity Indices for a Representative Azide Reactant

| Index | Description | Typical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | Tendency of electrons to escape | -4.0 to -4.5 |

| Hardness (η) | Resistance to change in electron distribution | 4.5 to 5.0 |

| Electrophilicity (ω) | Propensity to accept electrons | 1.5 to 2.0 |

| Nucleophilicity (N) | Propensity to donate electrons | 2.5 to 3.0 |

Values are illustrative based on DFT calculations of analogous azide compounds. nih.gov

Local Reactivity Indices , such as the Fukui functions or Parr functions, are used to identify the most reactive sites within a molecule. rsc.org In the context of the cycloaddition reaction of this compound, local indices pinpoint the terminal nitrogen of the azide group as the most nucleophilic center, while the unsubstituted carbon of a terminal alkyne is identified as the most electrophilic center. This analysis correctly predicts the formation of the 1,4-regioisomer as the kinetically favored product. researchgate.net

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling, often coupled with experimental data from X-ray crystallography, provides a detailed picture of the three-dimensional structure and non-covalent interactions of this compound.

Studies on the crystal structures of closely related compounds, such as 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide, reveal significant conformational features. nih.govresearchgate.net The asymmetric unit in these crystals often contains multiple independent molecules, which can differ in the rotational orientation of the azido (B1232118) group. researchgate.netnih.gov For example, in 2-azido-N-(4-methylphenyl)acetamide, the N—N—C—C torsion angles were found to be -173.9°, -102.7°, and -173.6° for the three independent molecules in the asymmetric unit, highlighting this conformational flexibility. nih.gov

Table 3: Selected Torsion Angles in an Analogous Compound (2-azido-N-(4-methylphenyl)acetamide)

| Torsion Angle | Molecule 1 (°) | Molecule 2 (°) | Molecule 3 (°) |

|---|---|---|---|

| N3—N2—C9—C8 | -173.9 (2) | -102.7 (2) | -173.6 (2) |

Data from the crystal structure of 2-azido-N-(4-methylphenyl)acetamide. researchgate.netnih.gov

Intermolecular interactions are critical for understanding the solid-state packing of the compound. The dominant interaction observed in analogous structures is N—H⋯O hydrogen bonding between the amide groups of adjacent molecules. nih.govresearchgate.net These hydrogen bonds link molecules into infinite zigzag chains. nih.gov The crystal packing is further stabilized by other weak interactions, including C—H⋯O and C—H⋯π interactions. researchgate.netresearchgate.net Hirshfeld surface analysis can be employed to quantify the relative contributions of these different intermolecular contacts. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are employed to investigate the electronic structure and the nature of chemical bonds within this compound. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of the Molecular Electrostatic Potential (MESP) surface offer profound insights. researchgate.net

QTAIM analysis can characterize the properties of bond critical points (BCPs) to determine the nature of covalent and non-covalent interactions. researchgate.net This would reveal the degree of covalent character in the bonds of the acetamide (B32628) backbone and the azide moiety.

The MESP surface is a valuable tool for visualizing the charge distribution and predicting reactivity. researchgate.net For this compound, the MESP map would show a region of negative electrostatic potential (electron-rich) around the terminal nitrogens of the azide group and the carbonyl oxygen, identifying them as sites for electrophilic attack or hydrogen bond donation. Conversely, a region of positive potential would be located around the amide N-H proton, marking it as a hydrogen bond donor site.

Furthermore, analysis of the electron localization function (ELF) can be used to describe the electronic structure of the azide group, confirming its 1,3-dipolar character which is fundamental to its cycloaddition reactivity. nih.gov These theoretical analyses provide a detailed electronic picture that complements the structural and reactivity information derived from other computational methods.

Advanced Methodologies and Future Research Directions

Implementation of Green Chemistry Principles in Synthesis

The traditional synthesis of 2-azido-N-(4-chlorophenyl)acetamide typically involves a two-step process: the acylation of 4-chloroaniline (B138754) with chloroacetyl chloride, followed by a nucleophilic substitution reaction between the resulting 2-chloro-N-(4-chlorophenyl)acetamide and an azide (B81097) salt, such as sodium azide. While effective, this pathway presents opportunities for improvement based on the principles of green chemistry. nih.govedu.krd

Applying green chemistry principles aims to reduce the environmental and health impacts of chemical processes. jddhs.com This involves designing reactions that maximize the incorporation of all materials into the final product (atom economy), using and generating substances with minimal toxicity, and minimizing energy requirements. nih.govnih.gov

Key areas for greening the synthesis of this compound include:

Safer Solvents and Reagents: The conventional synthesis often employs solvents like dimethylformamide (DMF) or dichloromethane. A greener approach, as demonstrated in the synthesis of analogous compounds, is the use of an ethanol (B145695)/water mixture, which is less toxic and more environmentally benign. nih.goviucr.org A primary concern is the use of sodium azide, which is highly toxic. Research into alternative, in-situ generation of azide reagents or safer azide sources could significantly improve the process's safety profile.

Energy Efficiency: The substitution reaction to introduce the azide group often requires heating under reflux for extended periods, consuming significant energy. nih.gov Investigating catalytic methods or alternative activation techniques (e.g., microwave-assisted synthesis) could lead to milder reaction conditions and reduced energy consumption. jddhs.comresearchgate.net

Catalysis: The reliance on stoichiometric amounts of sodium azide is a drawback. edu.krd The development of a catalytic system that could use a safer nitrogen source to generate the azide functionality would represent a major advancement, enhancing both safety and atom economy.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Shift from stoichiometric reagents to catalytic systems to minimize byproduct formation like NaCl. nih.gov |

| Atom Economy | Develop alternative pathways that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Replace highly toxic sodium azide with safer, in-situ generated azidating agents. nih.gov |

| Safer Solvents | Substitute hazardous organic solvents (e.g., DMF) with greener alternatives like ethanol/water mixtures. jddhs.comnih.govresearchgate.net |

| Energy Efficiency | Employ energy-efficient methods like microwave-assisted synthesis to replace prolonged heating under reflux. jddhs.com |

| Renewable Feedstocks | Explore bio-based sources for the synthesis of precursors like 4-chloroaniline. nih.gov |

Application of Flow Chemistry Techniques for Scalable Production

For the large-scale production of this compound, flow chemistry offers substantial advantages over traditional batch processing. researchgate.net This technique involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. wiley-vch.de

The synthesis of azides is often exothermic and involves potentially unstable intermediates, making it well-suited for flow chemistry's enhanced safety profile. wiley-vch.de The small reactor volume at any given time minimizes the risk associated with the accumulation of hazardous materials. almacgroup.com

Advantages of a flow chemistry approach include:

Enhanced Safety: The use of toxic and potentially explosive reagents like sodium azide is significantly safer in a continuous flow setup due to the small internal volume of the reactor.

Improved Heat Transfer: Microreactors have a high surface-area-to-volume ratio, enabling rapid and efficient heat dissipation. This allows for excellent temperature control, minimizing the formation of side products and improving yield and purity. researchgate.net

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). almacgroup.com This avoids the complex and sometimes unpredictable challenges of scaling up batch reactors.

Process Automation: Flow chemistry setups can be integrated with real-time monitoring and automated controls, ensuring consistent product quality and process optimization. researchgate.net A hypothetical flow process for this compound could involve pumping a solution of 2-chloro-N-(4-chlorophenyl)acetamide and a solution of sodium azide through a T-mixer into a heated residence time unit, followed by in-line purification to isolate the final product. unimi.it

Integration into Combinatorial Chemistry and High-Throughput Synthesis Platforms

The structure of this compound makes it an ideal building block for combinatorial chemistry and high-throughput synthesis. molaid.com The terminal azide group is a key functional handle for "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions.

These reactions are highly efficient, specific, and proceed under mild conditions, making them perfect for rapidly generating large libraries of diverse molecules. By reacting this compound with a wide array of terminal alkynes, a library of 1,2,3-triazole derivatives can be synthesized. This approach allows for the systematic exploration of the chemical space around the core scaffold to discover new compounds with potential biological activities. benthamscience.com

A high-throughput synthesis workflow would involve:

Dispensing this compound into multi-well plates.

Adding a diverse collection of alkyne-containing building blocks to the wells.

Adding the necessary reagents for the click reaction (e.g., a copper catalyst and reducing agent).

Incubating the plates, followed by a high-throughput purification step.

The resulting library of novel triazole compounds can then be directly subjected to high-throughput screening for various biological targets, such as antimicrobial or anticancer activity. sid.ir

Emerging Research Frontiers in Material Science and Bioimaging

The unique properties of the azide group in this compound open up promising avenues in material science and bioimaging. wikipedia.org

Material Science: The ability of the azide group to participate in click chemistry allows for the covalent attachment of this molecule onto surfaces or into polymer matrices. This could be used to modify the properties of materials, for example, by introducing a specific chemical functionality to a polymer backbone or creating a functionalized surface on a solid support. Aryl azides can also be used in photolithography and for creating cross-linked polymer films. wikipedia.org

Bioimaging: In bioimaging and chemical biology, the azide group serves as a bioorthogonal handle. This means it is chemically inert within biological systems but can be specifically reacted with a partner functional group (like an alkyne) attached to a fluorescent dye or another reporter molecule. This compound could potentially be incorporated into larger molecules designed as probes to study biological processes. For instance, if a derivative of this compound is found to bind to a specific protein, it could be used in a photoaffinity labeling experiment where UV light activates the aryl azide to form a covalent bond with the target protein, allowing for its identification and study.

常见问题

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be addressed?

- Methodological Answer :

- Internal Standards : Add TMS or DSS to NMR samples for chemical shift calibration .

- Interlab Comparison : Share samples with collaborator labs to rule out instrument-specific artifacts .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME or MetaCore to predict Phase I/II metabolism (e.g., azide reduction to amine, glucuronidation) .

- CYP450 Docking : Perform molecular docking with CYP3A4/2D6 isoforms to identify potential oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。